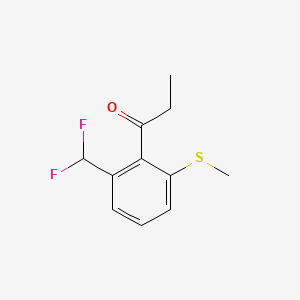
1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2OS. It is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propan-1-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethyl)phenylboronic acid and 6-(methylthio)benzaldehyde.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2-(difluoromethyl)phenylboronic acid with the 6-(methylthio)benzaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate.
Formation of Propan-1-one Moiety: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the propan-1-one moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can modulate its reactivity and binding affinity. These interactions can affect various biological processes, including enzyme inhibition, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one
- 1-(2,4-difluoro-3-(methylthio)phenyl)propan-1-one
Uniqueness
1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl and methylthio groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propriétés
Formule moléculaire |
C11H12F2OS |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)-6-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2OS/c1-3-8(14)10-7(11(12)13)5-4-6-9(10)15-2/h4-6,11H,3H2,1-2H3 |
Clé InChI |
STLYTUDIYIWMNT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC=C1SC)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)
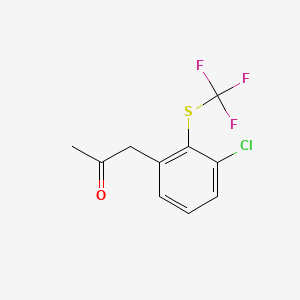
![(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14066122.png)

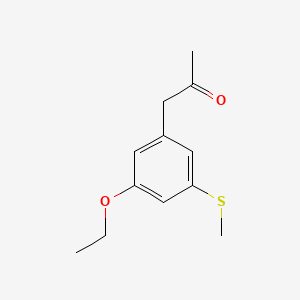
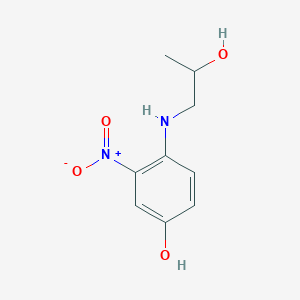
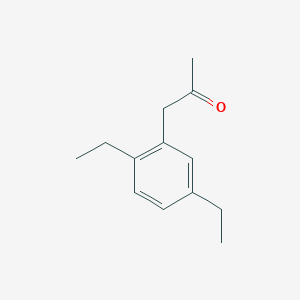
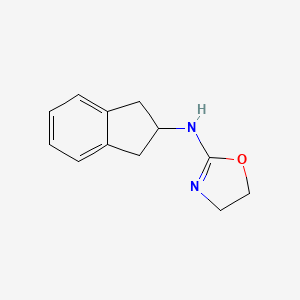
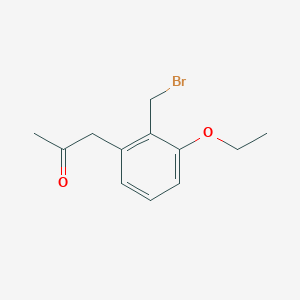

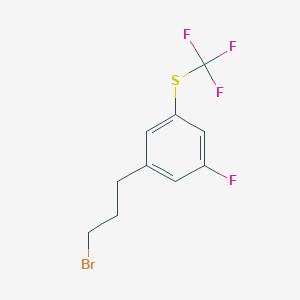
![4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14066184.png)
